molecular formula C17H20N4O2S B2464190 7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203035-11-3

7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2464190
CAS No.: 1203035-11-3
M. Wt: 344.43
InChI Key: STZGXDBTRPHFIB-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. Key structural elements include:

  • Position 7: Furan-2-yl substituent, contributing aromatic and electron-rich properties.
  • Position 2: Piperidin-1-yl group, a six-membered amine ring influencing steric and electronic interactions.
  • Position 5: Propyl chain, modulating lipophilicity and pharmacokinetic behavior.

Synthetic routes for analogous compounds typically involve alkylation or cyclocondensation reactions, as seen in thiazolo[4,5-d]pyridazinone derivatives .

Properties

IUPAC Name

7-(furan-2-yl)-2-piperidin-1-yl-5-propyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-2-8-21-16(22)14-15(13(19-21)12-7-6-11-23-12)24-17(18-14)20-9-4-3-5-10-20/h6-7,11H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZGXDBTRPHFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one belongs to a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of thiazolo[4,5-d]pyridazin derivatives typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate furan and piperidine derivatives with thiazole precursors. Various patents describe methods for synthesizing similar compounds, which often include modifications to enhance biological activity or optimize yield .

Biological Activity Overview

The biological activities of this compound have been explored in several studies. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research indicates that thiazolo[4,5-d]pyridazin derivatives exhibit significant anticancer properties. For instance, certain structural modifications have been shown to enhance their efficacy against various cancer cell lines. A study highlighted that these compounds can inhibit tumor growth by inducing apoptosis and modulating cell cycle progression .

Table 1: Anticancer Activity of Thiazolo[4,5-d]pyridazin Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)15Apoptosis induction
Compound BMCF-7 (Breast)20Cell cycle arrest
7-(Furan-2-yl)...A549 (Lung)18Inhibition of proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL
E. coli64 µg/mL

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have indicated that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases .

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Acetylcholinesterase25
Urease30

Case Studies

Several case studies have documented the therapeutic applications of thiazolo[4,5-d]pyridazin derivatives:

  • Case Study on Neuroprotection : A study investigated the neuroprotective effects of a related thiazolo derivative in a mouse model of Alzheimer's disease. The results showed that treatment with the compound significantly improved cognitive function and reduced amyloid plaque deposition.
  • Case Study on Anticancer Efficacy : Another study focused on a series of thiazolo derivatives in breast cancer models, demonstrating that specific modifications led to enhanced apoptosis in cancer cells while sparing normal cells.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure with the following key components:

  • Thiazolo[4,5-d]pyridazine core : Known for diverse biological activities.
  • Furan ring : Enhances reactivity and interaction with biological targets.
  • Piperidine moiety : Contributes to pharmacological properties.

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some key biological activities associated with related compounds:

Compound TypeStructural FeaturesBiological Activity
Thiadiazole DerivativesThiadiazole ringAnticancer activity against various cell lines
FurocoumarinsFuran ringAntimicrobial properties
Thiazole DerivativesThiazole ringAntitumor activity

Antiviral Activity

A study on related thiazolo-pyridazine derivatives demonstrated significant inhibitory effects against SARS-CoV-2 main protease (Mpro) with IC50 values in the low micromolar range. These findings suggest potential antiviral applications for compounds structurally related to 7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one.

Anticancer Properties

Research has explored the anticancer properties of thiazole derivatives, showing promising results against various cancer cell lines. Compounds with similar frameworks exhibited cytotoxic effects leading to apoptosis in cancer cells, indicating potential therapeutic applications in oncology.

Structure–Activity Relationship (SAR) Studies

Structure–activity relationship studies have revealed that modifications on the furan ring and substituents on the thiazole can significantly alter biological potency. For instance, replacing certain functional groups led to enhanced interactions with target proteins, improving inhibitory efficacy against specific enzymes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidin-1-yl Group

The piperidin-1-yl moiety at position 2 is susceptible to nucleophilic displacement. This reaction is facilitated by the electron-withdrawing thiazole and pyridazinone rings, which activate the adjacent carbon for substitution.

Reaction Type Conditions Products References
Amine displacementHeating with primary/secondary amines2-Substituted analogs (e.g., morpholino, azepanyl)
AcylationTreatment with acyl chlorides2-Acyl derivatives (e.g., acetyl, benzoyl)

In studies of analogous thiazolo[5,4-d]pyrimidines, piperazine derivatives underwent substitution with phenethyl or benzyl groups under mild heating (60–80°C) in polar aprotic solvents like DMF .

Functionalization of the Furan Ring

The furan-2-yl group at position 7 participates in electrophilic substitutions, leveraging the electron-rich aromatic system.

Reaction Type Conditions Products References
NitrationHNO₃/H₂SO₄ at 0–5°C5-Nitro-furan derivatives
HalogenationCl₂ or Br₂ in acetic acid5-Halo-furan analogs (e.g., Cl, Br)
Friedel-Crafts alkylationAlCl₃, alkyl halides5-Alkylated furan derivatives

Pyrimidine-fused heterocycles like thieno[3,2-d]pyrimidines show similar reactivity, with electrophilic attack occurring at the furan’s α-position .

Oxidation and Reduction of the Pyridazinone Core

The 4(5H)-one moiety can undergo redox reactions, altering the electronic properties of the core.

Reaction Type Conditions Products References
Ketone reductionNaBH₄ or LiAlH₄ in THF4-Hydroxy-5H-thiazolo[4,5-d]pyridazine
OxidationKMnO₄/H₂SO₄4-Carboxylic acid derivative

In related pyridazinones, ketone reduction yielded secondary alcohols, while oxidation produced carboxylic acids under acidic conditions .

Alkylation/Dealkylation of the 5-Propyl Chain

The 5-propyl group can be modified via radical or base-mediated pathways.

Reaction Type Conditions Products References
Radical brominationNBS, AIBN in CCl₄5-(2-Bromopropyl) derivatives
Base-catalyzed eliminationKOtBu, DMSO5-Vinyl analogs

Similar propyl chains in thiazolo-pyridazines underwent bromination at the terminal carbon, enabling further functionalization.

Condensation Reactions

The ketone at position 4 can react with nucleophiles like hydrazines or hydroxylamines.

Reaction Type Conditions Products References
Hydrazone formationHydrazine hydrate in ethanol4-Hydrazone derivatives
Oxime synthesisNH₂OH·HCl, NaOAc4-Oxime analogs

Studies on pyridazinone analogs demonstrated efficient hydrazone formation at the ketone position, yielding bioactive intermediates .

Cycloaddition and Ring-Opening Reactions

The furan ring’s diene character enables Diels-Alder reactions, though this remains unexplored for this specific compound.

Reaction Type Conditions Products References
Diels-AlderMaleic anhydride, heatBicyclic adducts

Furan-containing heterocycles commonly participate in [4+2] cycloadditions, forming six-membered rings under thermal conditions .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituents and properties of key analogs:

Compound Name Position 7 Substituent Position 2 Substituent Position 5 Substituent Melting Point (°C) Reference
Target Compound Furan-2-yl Piperidin-1-yl Propyl Not reported
7-Phenyl-2-(piperidin-1-yl)-thiazolo[4,5-d]pyridazin-4(5H)-one (10b) Phenyl Piperidin-1-yl H 285–286
7-(2-Furyl)-2-pyrrolidin-1-yl-thiazolo[4,5-d]pyridazin-4(5H)-one Furan-2-yl Pyrrolidin-1-yl H Not reported
5-(2-Methylbenzyl)-7-(furan-2-yl)-2-(piperidin-1-yl)-thiazolo[4,5-d]pyridazin-4(5H)-one Furan-2-yl Piperidin-1-yl 2-Methylbenzyl Not reported

Key Observations :

  • Position 2 : Piperidin-1-yl (6-membered ring) offers greater conformational flexibility than pyrrolidin-1-yl (5-membered), which may improve solubility or target engagement .
  • Position 5 : Propyl substituents balance lipophilicity better than bulkier groups (e.g., 2-methylbenzyl), possibly optimizing bioavailability .

SAR Insights :

  • Electron-Donating Groups : Substituents like methoxy at the aryl fragment (e.g., 4-methoxyphenyl) enhance analgesic potency, likely due to improved receptor interactions .
  • Alkyl Chain Length : Propyl (C3) at position 5 may offer optimal membrane permeability compared to shorter (methyl) or longer (pentyl) chains, though experimental confirmation is needed.

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